molecular formula C21H28N6O B6798615 7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide

7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide

Cat. No.: B6798615
M. Wt: 380.5 g/mol
InChI Key: CEWKGGWXHAVGLN-UHFFFAOYSA-N
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Description

7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[44]nonane-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide involves multiple steps, starting from commercially available reagents. One common synthetic route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with various pyridyl carboxamidines . The reaction conditions typically include the use of solvents like toluene and catalysts under controlled temperatures . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar compounds include other spiro compounds and triazolo derivatives. For example:

The uniqueness of 7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c28-20(23-19-22-18-8-4-5-11-27(18)24-19)26-13-10-21(16-26)9-12-25(15-21)14-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWKGGWXHAVGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=N2)NC(=O)N3CCC4(C3)CCN(C4)CC5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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